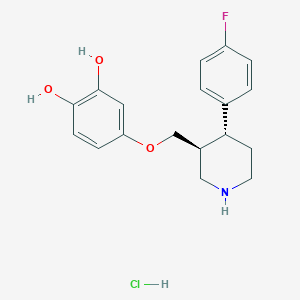

Desmethylene Paroxetine Hydrochloride Salt

Descripción general

Descripción

Desmethylene Paroxetine Hydrochloride Salt is a major metabolite of the selective serotonin reuptake inhibitor (SSRI) paroxetine. Paroxetine is widely used as an antidepressant and is known for its efficacy in treating various anxiety disorders. This compound is primarily found in the urine of individuals who have metabolized paroxetine .

Mecanismo De Acción

Target of Action

Desmethylene Paroxetine Hydrochloride Salt is a major metabolite of the selective serotonin reuptake inhibitor (SSRI) known as Paroxetine . The primary target of this compound is the serotonin transporter (SERT), which plays a crucial role in the regulation of serotonin levels in the synaptic cleft .

Mode of Action

This compound, like its parent compound Paroxetine, acts by inhibiting the reuptake of serotonin by the SERT receptor . This inhibition increases the level of serotonin in the synaptic cleft, which can alleviate various symptoms associated with depression and anxiety disorders .

Biochemical Pathways

The action of this compound primarily affects the serotonergic pathway. By inhibiting the reuptake of serotonin, it increases the concentration of this neurotransmitter in the synaptic cleft. This leads to enhanced serotonergic neurotransmission, which can have various downstream effects, including mood elevation and reduction of anxiety .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotonergic neurotransmission. This can lead to various physiological effects, including mood elevation and reduction of anxiety symptoms. It’s important to note that the specific effects can vary depending on individual factors such as the person’s overall health, genetic makeup, and concurrent use of other medications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH levels, temperature, and the presence of other substances can affect the stability and solubility of the compound, potentially influencing its pharmacokinetics and pharmacodynamics . .

Análisis Bioquímico

Biochemical Properties

Desmethylene Paroxetine Hydrochloride Salt interacts with several enzymes, proteins, and other biomolecules. It is a potent, selective serotonin reuptake inhibitor (Ki = 0.72 nM) . The nature of these interactions is primarily inhibitory, preventing the reuptake of serotonin and thereby increasing its availability in the synaptic cleft .

Cellular Effects

The increased availability of serotonin due to the action of this compound can have various effects on cellular processes. It can influence cell function by impacting cell signaling pathways, particularly those involving serotonin receptors . This can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the serotonin transporter, inhibiting its function and leading to an increase in serotonin levels . This can result in changes in gene expression and cellular metabolism .

Metabolic Pathways

This compound is involved in the serotonin reuptake pathway . It interacts with the serotonin transporter, inhibiting its function and leading to an increase in serotonin levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Desmethylene Paroxetine Hydrochloride Salt involves the demethylation of paroxetine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or hydrobromic acid. The reaction typically occurs under controlled conditions, with temperatures ranging from 0°C to 25°C, and requires careful monitoring to ensure the complete removal of the methyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is then purified through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

Desmethylene Paroxetine Hydrochloride Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions or hydrogen peroxide in neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Desmethylene Paroxetine Hydrochloride Salt has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of paroxetine metabolites.

Biology: Studied for its role in the metabolic pathways of paroxetine and its effects on serotonin reuptake.

Medicine: Investigated for its potential therapeutic effects and its role in the pharmacokinetics of paroxetine.

Industry: Utilized in the development of new antidepressant formulations and in quality control processes for pharmaceutical manufacturing

Comparación Con Compuestos Similares

Similar Compounds

Paroxetine: The parent compound, a potent SSRI used to treat depression and anxiety disorders.

Fluoxetine: Another SSRI with a similar mechanism of action but different pharmacokinetic properties.

Sertraline: An SSRI with a different chemical structure but similar therapeutic effects

Uniqueness

Desmethylene Paroxetine Hydrochloride Salt is unique due to its specific role as a metabolite of paroxetine. It provides insights into the metabolic pathways and pharmacokinetics of paroxetine, which can be valuable for understanding the drug’s efficacy and safety profile. Additionally, its distinct chemical structure allows for specific analytical and research applications that are not possible with other SSRIs .

Actividad Biológica

Desmethylene Paroxetine Hydrochloride Salt is a significant metabolite of the antidepressant Paroxetine, classified as a selective serotonin reuptake inhibitor (SSRI). This article explores its biological activity, pharmacodynamics, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound is identified by the following chemical properties:

- CAS Number : 1394861-12-1

- Molecular Formula : C18H21ClFNO3

- Molecular Weight : 353.82 g/mol

- Appearance : Yellow solid

- Melting Point : Greater than 98°C

- Solubility : Slightly soluble in dimethyl sulfoxide and methanol

Desmethylene Paroxetine acts primarily as an inhibitor of serotonin reuptake, similar to its parent compound, Paroxetine. By blocking the serotonin transporter (SERT), it increases serotonin levels in the synaptic cleft, which is crucial for its antidepressant effects. Research indicates that this metabolite may also interact with various neurotransmitter systems beyond serotonin, including norepinephrine and dopamine pathways, suggesting a broader pharmacological profile.

Pharmacokinetics

The pharmacokinetic profile of Desmethylene Paroxetine is characterized by:

- Absorption : Following oral administration, Desmethylene Paroxetine is almost completely absorbed.

- Bioavailability : The bioavailability of Desmethylene Paroxetine may differ from that of Paroxetine due to metabolic pathways.

- Elimination Half-life : Approximately 21 hours, with renal excretion being a primary route of elimination.

Comparative Analysis with Other SSRIs

The following table compares Desmethylene Paroxetine with other SSRIs:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Desmethylene Paroxetine | 1394861-12-1 | Major metabolite of Paroxetine; unique pharmacokinetics |

| Paroxetine | 61869-08-7 | Potent SSRI; significant CYP2D6 inhibition |

| Fluoxetine | 56296-78-7 | Different pharmacokinetics; long half-life |

| Sertraline | 79617-96-2 | Fewer side effects; different chemical structure |

| Citalopram | 59729-38-5 | Known for fewer side effects compared to others |

Case Studies and Research Findings

-

Study on Serotonin Reuptake Inhibition :

A study demonstrated that Desmethylene Paroxetine effectively inhibits serotonin reuptake in vitro, leading to increased synaptic serotonin levels. This study utilized human neuronal cell lines to assess the compound's efficacy compared to other SSRIs . -

Pharmacodynamic Interactions :

Research highlighted that Desmethylene Paroxetine interacts with multiple receptor systems, including adrenergic and dopaminergic receptors. These interactions may contribute to its antidepressant effects and potential side effects . -

Clinical Implications :

A clinical trial involving patients with major depressive disorder assessed the efficacy of Desmethylene Paroxetine as an adjunct therapy alongside traditional SSRIs. Results indicated improved outcomes in mood stabilization and reduced anxiety symptoms compared to placebo .

Propiedades

IUPAC Name |

4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO3.ClH/c19-14-3-1-12(2-4-14)16-7-8-20-10-13(16)11-23-15-5-6-17(21)18(22)9-15;/h1-6,9,13,16,20-22H,7-8,10-11H2;1H/t13-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPUDSSHAJOHQK-LINSIKMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747552 | |

| Record name | 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159126-30-4 | |

| Record name | 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.